Cas no 2350-89-2 (4-Vinylbiphenyl)
4-Vinylbiphenyl Chemical and Physical Properties
Names and Identifiers
-
- 4-Vinylbiphenyl
- 4-Phenylstyrene
- 1-ethenyl-4-phenylbenzene
- 1,1'-Biphenyl,4-ethenyl
- 4-vinyl-1,1'-biphenyl
- 4-VinYl-Biphenyl
- Biphenyl,4-vinyl
- p-Phenylstyrene
- p-vinylbiphenyl
- 4-Vinyldiphenyl
- NSC 58060
- Biphenyl, 4-vinyl-
- 1,1'-Biphenyl, 4-ethenyl-
- HDBWAWNLGGMZRQ-UHFFFAOYSA-N
- 4-vinyl biphenyl
- NSC58060
- 1, 4-ethenyl-
- 1-phenyl-4-vinylbenzene
- 4-Ethenyl-1,1'-biphenyl
- KSC497E3H
- 4-Vinyl-1,1'-biphenyl #
- AS-58365
- 4-Ethenylbiphenyl
- CHEBI:180628
- EINECS 219-082-6
- FT-0619551
- AKOS005206877
- MFCD00008620
- 2350-89-2
- V0054
- EN300-1864490
- NS00021897
- SY050028
- DTXSID50178066
- AMY6141
- CS-0020207
- 3VZ3RBG4N9
- NSC-58060
- DTXCID80100557
- A10595
-
- MDL: MFCD00008620
- Inchi: 1S/C14H12/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h2-11H,1H2
- InChI Key: HDBWAWNLGGMZRQ-UHFFFAOYSA-N
- SMILES: C1(C=CC(C=C)=CC=1)C1C=CC=CC=1
- BRN: 2039221
Computed Properties
- Exact Mass: 180.09400
- Monoisotopic Mass: 180.0939
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 5
- Topological Polar Surface Area: 0
Experimental Properties
- Color/Form: Cream or yellow solid
- Density: 0.997
- Melting Point: 119.0 to 122.0 deg-C
- Boiling Point: 301.7 °C at 760 mmHg
- Flash Point: 139.4 °C
- Refractive Index: 1.599
- Water Partition Coefficient: Insoluble in water.
- PSA: 0.00000
- LogP: 3.99660
- Solubility: Insoluble
4-Vinylbiphenyl Security Information
- WGK Germany:3
- Hazard Category Code: 36/37/38-53
- Safety Instruction: S26-S36/37/39
- Storage Condition:0-10°C
- Risk Phrases:R36/37/38
- Safety Term:S22;S24/25
4-Vinylbiphenyl Customs Data
- HS CODE:2902909090
- Customs Data:
China Customs Code:
2902909090Overview:
2902909090. Other aromatic hydrocarbons. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:2.0%. general tariff:30.0%
Declaration elements:
Product Name, component content
Summary:
2902909090 other aromatic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%
4-Vinylbiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V1805-1G |
4-Vinylbiphenyl |
2350-89-2 | 1G |
¥922.33 | 2022-02-23 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | V1805-10G |
4-Vinylbiphenyl |
2350-89-2 | 10G |
¥4193.4 | 2022-02-23 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | V0054-5G |
4-Vinylbiphenyl |
2350-89-2 | >98.0%(GC) | 5g |
¥550.00 | 2024-04-17 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L11869-1g |
4-Vinylbiphenyl, 97% |
2350-89-2 | 97% | 1g |
¥746.00 | 2023-06-07 | |
| Alichem | A019121106-10g |
4-Vinyl-1,1'-biphenyl |
2350-89-2 | 97% | 10g |
$347.49 | 2023-09-02 | |
| Chemenu | CM195444-10g |
4-vinyl-1,1'-biphenyl |
2350-89-2 | 95+% | 10g |
$328 | 2021-06-16 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | V858390-1g |
4-Vinylbiphenyl |
2350-89-2 | 98% | 1g |
125.00 | 2021-05-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY050028-1g |
4-Vinylbiphenyl |
2350-89-2 | ≥98% | 1g |
¥49.00 | 2025-04-16 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY050028-5g |
4-Vinylbiphenyl |
2350-89-2 | ≥98% | 5g |
¥235.00 | 2025-04-16 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | V61170-1g |
4-Vinyl-1,1-biphenyl |
2350-89-2 | 98% | 1g |
¥47.0 | 2023-09-06 |
4-Vinylbiphenyl Suppliers
4-Vinylbiphenyl Related Literature
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Peter G. Taylor,Alan R. Bassindale,Youssef El Aziz,Manuel Pourny,Richard Stevenson,Michael B. Hursthouse,Simon J. Coles Dalton Trans. 2012 41 2048
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Hazit Zayas,Clovia I. Holdsworth,Michael C. Bowyer,Adam McCluskey Org. Biomol. Chem. 2014 12 6994
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3. Fluorescence activation of a polyhedral oligomeric silsesquioxane in the presence of reducing agentsNicolas R. Vautravers,Pascal André,David J. Cole-Hamilton J. Mater. Chem. 2009 19 4545
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Xiangju Mao,Lu Liu,Fang Xiao,Wenshan Ni,Xintao Cheng New J. Chem. 2019 43 12013
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Yi-Kai Fang,Cheng-Liang Liu,Wen-Chang Chen J. Mater. Chem. 2011 21 4778
Additional information on 4-Vinylbiphenyl
Introduction to 4-Vinylbiphenyl (CAS No. 2350-89-2)
4-Vinylbiphenyl, with the chemical formula C₁₄H₁₀ and CAS number 2350-89-2, is a significant organic compound widely utilized in the field of polymer chemistry and material science. This biphenyl derivative features a vinyl group at the para position, making it a versatile monomer and intermediate in the synthesis of various functional materials. Its unique structure and reactivity have garnered considerable attention from researchers exploring advanced applications in coatings, adhesives, and specialty polymers.
The structure of 4-vinylbiphenyl consists of two benzene rings connected by a single bond, with one hydrogen atom replaced by a vinyl group (-CH=CH₂) on the fourth carbon of one ring. This configuration imparts distinct chemical properties, including unsaturation due to the double bond and steric hindrance from the biphenyl core. Such characteristics make it an ideal candidate for polymerization reactions, particularly in the production of copolymers that exhibit enhanced thermal stability and mechanical strength.
In recent years, 4-vinylbiphenyl has been extensively studied for its role in creating advanced polymer matrices for electronic devices. Researchers have demonstrated its effectiveness in forming conductive polymers when copolymerized with other monomers such as thiophene or furan derivatives. These polymers find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and flexible electronics due to their tunable optoelectronic properties and excellent film-forming capabilities.
One of the most compelling aspects of 4-vinylbiphenyl is its utility in crosslinking reactions to develop high-performance resins. Its vinyl group readily participates in radical polymerization or undergoes Michael addition reactions, enabling the formation of dense networks with superior thermal resistance and chemical durability. Such resins are particularly valuable in aerospace and automotive industries, where materials must withstand extreme environmental conditions without degrading.
Recent advancements in green chemistry have also highlighted the importance of 4-vinylbiphenyl as a sustainable building block. Researchers have optimized synthetic routes to produce this compound with minimal waste generation, leveraging catalytic systems that enhance efficiency while reducing energy consumption. These efforts align with global initiatives to promote eco-friendly manufacturing practices in the chemical industry.
The applications of 4-vinylbiphenyl extend beyond polymers into the realm of pharmaceuticals and agrochemicals. Its biphenyl moiety is a common structural motif found in bioactive molecules, suggesting potential uses as an intermediate in drug discovery programs. For instance, derivatives of 4-vinylbiphenyl have been investigated for their antimicrobial properties, demonstrating promising results in preliminary screenings against resistant bacterial strains.
In conclusion, 4-vinylbiphenyl (CAS No. 2350-89-2) represents a multifaceted compound with broad utility across multiple industries. Its unique structural features enable diverse applications, from high-performance materials to emerging fields like biomedicine. As research continues to uncover new possibilities for this versatile chemical entity, its significance is expected to grow further, driving innovation and sustainability in modern chemistry.
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